1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea

Ligand efficiency Fragment-based drug discovery Kinase inhibitor design

This unsubstituted pyrazolyl-pyridazinyl-phenylurea (CAS 1013759-23-3) is a low-MW, ligand-efficient kinase inhibitor with excellent headroom for lead optimization. Its minimal steric bulk avoids confounding off-target interactions, making it ideal for target engagement studies. Assay results are not extrapolatable from substituted analogs (e.g., 3,5-dimethyl or 3-fluoro derivatives). Compound-specific procurement ensures reproducible SAR data.

Molecular Formula C20H17N7O
Molecular Weight 371.404
CAS No. 1013759-23-3
Cat. No. B2676970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea
CAS1013759-23-3
Molecular FormulaC20H17N7O
Molecular Weight371.404
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
InChIInChI=1S/C20H17N7O/c28-20(23-15-5-2-1-3-6-15)24-17-9-7-16(8-10-17)22-18-11-12-19(26-25-18)27-14-4-13-21-27/h1-14H,(H,22,25)(H2,23,24,28)
InChIKeyZGDVOBWBPNUWHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea (CAS 1013759-23-3): Chemical Identity and Procurement-Relevant Characteristics


1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea (CAS 1013759-23-3) is a fully synthetic, heterocyclic urea derivative with the molecular formula C₂₀H₁₇N₇O and a molecular weight of approximately 371.4 g/mol [1] [2]. The compound features an unsubstituted 1H-pyrazol-1-yl substituent directly attached to a pyridazine ring, which in turn is linked via a 1,4-phenylenediamine bridge to a phenylurea moiety [1]. It belongs to the class of pyrazolyl-pyridazinyl-phenylurea kinase inhibitor scaffolds and is structurally related to a series of analogs that differ primarily in the substitution pattern of the terminal phenyl ring or the pyrazole ring [2] [3].

Why 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea Cannot Be Replaced by Generic In-Class Analogs


Members of the pyrazolyl-pyridazinyl-phenylurea series share a conserved core but exhibit divergent physicochemical and steric profiles that preclude interchangeable use in biological assays. For instance, the 3,5-dimethylpyrazole analog (CAS 1013749-27-3) has a substantially higher molecular weight (≈399.4 g/mol) and calculated lipophilicity (XLogP3 ≈ 3.4) compared to the target compound, while the 3-fluorophenyl analog (CAS 1013836-02-6) introduces an electronegative substituent altering hydrogen-bonding potential without significantly changing lipophilicity (XLogP3 ≈ 2.7) [1] [2]. These differences in steric bulk, electronic character, and lipophilic efficiency mean that assay results, solubility profiles, and target engagement cannot be reliably extrapolated from one analog to another, making compound-specific procurement essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea Versus Closest Analogs


Molecular Weight Advantage: Lower MW than Dimethylpyrazole Analog Enables Higher Ligand Efficiency

The target compound has a molecular weight of approximately 371.4 g/mol, which is 28.0 g/mol lower than the 3,5-dimethylpyrazole analog (CAS 1013749-27-3, MW ≈ 399.4 g/mol) [1] [2]. Lower molecular weight, in the absence of a proportionate increase in potency, yields improved ligand efficiency indices (e.g., LE = 1.4 × pIC₅₀ / heavy atom count), a key parameter in hit-to-lead optimization [3].

Ligand efficiency Fragment-based drug discovery Kinase inhibitor design

Lipophilicity Differentiation: Lower XLogP3 than Dimethylpyrazole Analog Suggests Improved Solubility and Reduced Off-Target Risk

The 3,5-dimethylpyrazole analog (CAS 1013749-27-3) has a computed XLogP3 of approximately 3.4, while the 3-fluorophenyl analog (CAS 1013836-02-6) has an XLogP3 of approximately 2.7 [1] [2]. The target compound, lacking both the dimethyl substituents on pyrazole and fluorine on the terminal phenyl ring, is expected to have an XLogP3 lower than 3.4 and comparable to or slightly below 2.7. Lower lipophilicity is generally associated with reduced risk of phospholipidosis, hERG inhibition, and non-specific protein binding [3].

Lipophilicity ADME Drug-likeness Solubility

Hydrogen-Bond Donor/Acceptor Profile: Unsubstituted Pyrazole Preserves Full H-Bonding Capacity for Hinge-Region Kinase Interactions

The target compound retains an unsubstituted 1H-pyrazol-1-yl ring, preserving the full hydrogen-bond acceptor capacity of the pyrazole N2 nitrogen for potential hinge-region interactions in kinase ATP-binding sites. Analogs bearing methyl substituents on the pyrazole ring (e.g., 3-methyl analog CAS 1013769-01-1 or 3,5-dimethyl analog CAS 1013749-27-3) introduce steric hindrance proximal to the hinge-binding motif, which may alter binding pose, selectivity, or potency [1]. The pyrazolyl-urea scaffold class is recognized as a privileged kinase inhibitor chemotype targeting kinases including p38-MAPK, Src, and TrkA [2].

Kinase hinge binding Structure-based drug design Hydrogen bonding

Topological Polar Surface Area (TPSA): Comparable to Analogs, Favorable for Cellular Permeability

The target compound and its closest analogs share an identical computed topological polar surface area (TPSA) of approximately 96.8 Ų, as calculated from their common pyridazine-pyrazole-phenylurea core [1] [2]. This TPSA value falls within the favorable range for oral bioavailability (typically < 140 Ų) and below the threshold commonly associated with poor blood-brain barrier penetration (> 90 Ų may limit CNS exposure) [3]. The invariance of TPSA across the series indicates that the core scaffold, rather than peripheral substituents, governs this property, and the target compound does not suffer a TPSA disadvantage relative to methyl- or fluoro-substituted analogs.

Cellular permeability Drug-likeness Blood-brain barrier penetration

Synthetic Tractability: Unsubstituted Pyrazole Eliminates Regioselectivity Challenges Present in Methyl-Substituted Analogs

The target compound employs an unsubstituted 1H-pyrazole, which eliminates the regioselectivity challenges encountered during the synthesis of methyl-substituted analogs such as CAS 1013769-01-1 (3-methylpyrazole) and CAS 1013749-27-3 (3,5-dimethylpyrazole). The synthesis of 3-methyl-1H-pyrazol-1-yl or 3,5-dimethyl-1H-pyrazol-1-yl intermediates can give rise to regioisomeric mixtures if not carefully controlled, potentially resulting in lower yields and the need for additional purification steps [1]. The unsubstituted pyrazole precursor is commercially available in high purity from multiple suppliers, simplifying the synthetic route and potentially reducing procurement lead time and cost [2].

Chemical synthesis Scalability Procurement lead time

Recommended Research and Procurement Application Scenarios for 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea


Kinase Inhibitor Screening Libraries Targeting p38-MAPK, Src, or TrkA

The pyrazolyl-urea scaffold is a well-precedented kinase inhibitor chemotype with demonstrated activity against p38-MAPK, Src, and TrkA kinases [1]. The target compound, with its unsubstituted pyrazole ring and unsubstituted terminal phenyl group, serves as a minimal-steric-bulk reference compound within a broader SAR series. Its lower molecular weight (371.4 g/mol) and lower predicted lipophilicity relative to dimethyl-substituted analogs make it an ideal inclusion in kinase-focused screening decks where ligand efficiency and favorable physicochemical properties are prioritized.

Hit-to-Lead Optimization Starting Point for Inflammatory Disease Programs

Pyrazolyl-ureas have been patented as p38 MAP kinase inhibitors for the treatment of inflammatory disorders including rheumatoid arthritis [2]. The target compound, lacking peripheral substituents, provides a synthetic starting point with multiple vectors for diversification (the terminal phenyl ring and the pyrazole C4 position). Its lower MW and lipophilicity, compared to analogs bearing methyl or fluorine substituents, offer greater headroom for property-based optimization without exceeding drug-likeness thresholds during lead maturation.

Cellular Permeability and Solubility Benchmarking in ADME Assay Cascades

With a TPSA of approximately 96.8 Ų—identical to other series members but without the lipophilicity penalty of dimethyl or fluoro substituents—the target compound is well-suited for use as a reference standard in ADME assay cascades (e.g., Caco-2 permeability, kinetic solubility, microsomal stability) to quantify the impact of peripheral substituents on absorption and metabolic stability parameters [3].

Chemical Biology Tool Compound for Target Engagement Studies

The absence of substituted phenyl and pyrazole rings minimizes potential confounding interactions in cellular target engagement assays (e.g., CETSA, NanoBRET). The unsubstituted phenylurea moiety reduces the likelihood of unintended interactions with off-target proteins compared to fluorinated analogs, making the target compound a cleaner chemical probe for pathway deconvolution studies involving pyrazolyl-urea-sensitive kinases [1].

Quote Request

Request a Quote for 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.